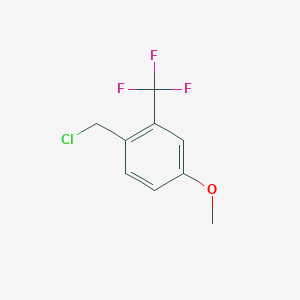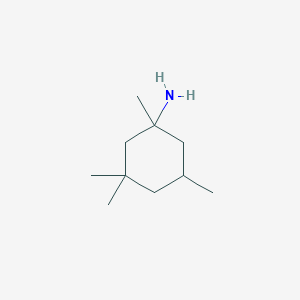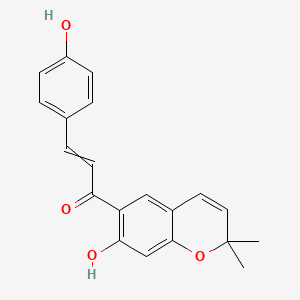
1-(7-Hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bavachromene is an isoprenylated chalcone, a type of natural compound found in the seeds of Psoralea corylifolia, a plant commonly used in traditional Chinese medicine . This compound exhibits various biological activities, including estrogenic and antimicrobial properties . It has been studied for its potential therapeutic effects, particularly in the context of neurodegenerative diseases and inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bavachromene can be synthesized through the extraction of Psoralea corylifolia seeds. The process involves the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound . The seeds are typically subjected to ethanol extraction, followed by chromatographic separation to obtain bavachromene in its pure form .
Industrial Production Methods: Industrial production of bavachromene involves large-scale extraction from Psoralea corylifolia seeds. The process includes drying and grinding the seeds, followed by solvent extraction using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques to yield bavachromene .
Analyse Chemischer Reaktionen
Types of Reactions: Bavachromene undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in reactions with common reagents such as nitric oxide and prostaglandin E2 .
Common Reagents and Conditions:
Oxidation: Bavachromene can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of bavachromene, such as hydroxylated or halogenated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of other bioactive compounds.
- Studied for its unique chemical properties and reactivity .
Biology:
- Exhibits antimicrobial activity, making it a potential candidate for developing new antibiotics .
- Shows estrogenic activity, which could be useful in hormone replacement therapies .
Medicine:
- Investigated for its neuroprotective effects, particularly in the context of Alzheimer’s disease and Parkinson’s disease .
- Potential anti-inflammatory agent due to its ability to inhibit nitric oxide and prostaglandin E2 production .
Industry:
- Used in the development of natural health products and supplements.
- Potential applications in the cosmetic industry due to its antioxidant properties .
Wirkmechanismus
Bavachromene exerts its effects through various molecular targets and pathways:
Estrogenic Activity: Bavachromene binds to estrogen receptors, modulating the expression of estrogen-responsive genes.
Anti-inflammatory Effects: It inhibits the degradation of inhibitory-κBα (I-κBα), thereby reducing the activation of nuclear factor κB (NF-κB) and subsequent production of pro-inflammatory cytokines.
Neuroprotective Effects: Bavachromene protects neuronal cells by inhibiting the production of nitric oxide and prostaglandin E2, which are involved in neuroinflammation.
Vergleich Mit ähnlichen Verbindungen
Bavachromene shares structural similarities with other isoprenylated chalcones and flavonoids. Some of the similar compounds include:
Isobavachromene: Similar in structure but differs in the position of the isoprenyl group.
Xanthohumol C: Another prenylated chalcone with similar biological activities.
Dorsmanin A: A compound with similar antimicrobial properties.
Uniqueness: Bavachromene is unique due to its dual estrogenic and antimicrobial activities, which are not commonly found together in other similar compounds . Its ability to modulate multiple biological pathways makes it a versatile compound for various therapeutic applications .
Eigenschaften
IUPAC Name |
1-(7-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(2)10-9-14-11-16(18(23)12-19(14)24-20)17(22)8-5-13-3-6-15(21)7-4-13/h3-12,21,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPURLGLYLCBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC(=C(C=C2O1)O)C(=O)C=CC3=CC=C(C=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
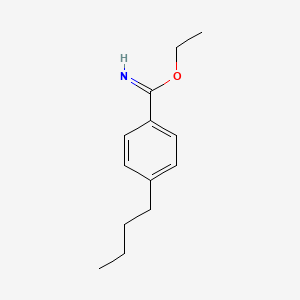
![1H-Indolo[7a,1-a]isoquinoline, erythrinan deriv.; Erythristemin](/img/structure/B12434604.png)
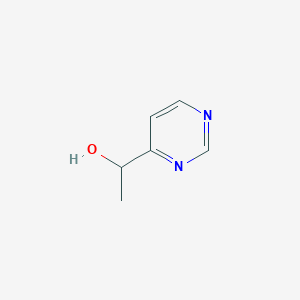
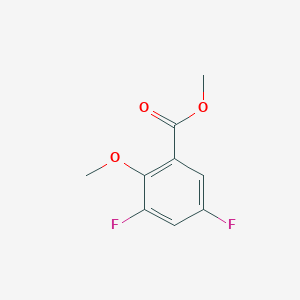
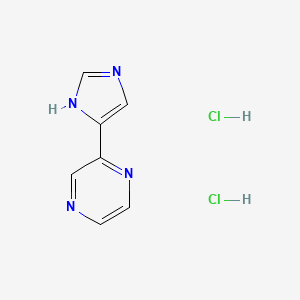
![3-[4-Oxo-2-thioxo-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-3-yl]-propionic acid](/img/structure/B12434623.png)
![7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12434630.png)
![N-[(1Z)-1-chloro-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12434635.png)
![2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(beta-D-glucopyranosyloxy)-1,4,6,6a,9,10,10a,10b-octahydro-9-hydroxy-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,6S,6aR,9R,10aS,10bS)-](/img/structure/B12434642.png)
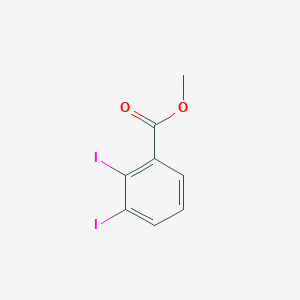

![3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12434658.png)
